molecular formula C6H8N4O2S B14002434 4-(Methylsulfanyl)-3-nitropyridine-2,6-diamine CAS No. 60282-77-1

4-(Methylsulfanyl)-3-nitropyridine-2,6-diamine

Cat. No.: B14002434
CAS No.: 60282-77-1
M. Wt: 200.22 g/mol
InChI Key: WSGNTHWBTKCHBZ-UHFFFAOYSA-N
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Description

2,6-Pyridinediamine,4-(methylthio)-3-nitro- is a chemical compound with a complex structure that includes a pyridine ring substituted with amino groups at positions 2 and 6, a methylthio group at position 4, and a nitro group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinediamine,4-(methylthio)-3-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-diaminopyridine to introduce the nitro group at position 3. This is followed by the introduction of the methylthio group at position 4 through a nucleophilic substitution reaction using methylthiol as the reagent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinediamine,4-(methylthio)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,6-diaminopyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

2,6-Pyridinediamine,4-(methylthio)-3-nitro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Pyridinediamine,4-(methylthio)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino groups can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinediamine,4-methoxy-: Similar structure but with a methoxy group instead of a methylthio group.

    2,6-Pyridinediamine,4-(butylthio)-: Contains a butylthio group instead of a methylthio group.

    2,6-Pyridinediamine,4-(trifluoromethyl)-: Features a trifluoromethyl group at position 4.

Uniqueness

2,6-Pyridinediamine,4-(methylthio)-3-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and nitro groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

60282-77-1

Molecular Formula

C6H8N4O2S

Molecular Weight

200.22 g/mol

IUPAC Name

4-methylsulfanyl-3-nitropyridine-2,6-diamine

InChI

InChI=1S/C6H8N4O2S/c1-13-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H4,7,8,9)

InChI Key

WSGNTHWBTKCHBZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=C1[N+](=O)[O-])N)N

Origin of Product

United States

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